molecular formula C10H7BrClN B6254757 3-bromo-2-chloro-4-methylquinoline CAS No. 1134335-05-9

3-bromo-2-chloro-4-methylquinoline

Cat. No. B6254757
CAS RN: 1134335-05-9
M. Wt: 256.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-chloro-4-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline .


Molecular Structure Analysis

The molecular formula of 3-bromo-2-chloro-4-methylquinoline is C10H7BrClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .


Physical And Chemical Properties Analysis

The molecular weight of 3-bromo-2-chloro-4-methylquinoline is 256.53 . It is a solid substance .

Scientific Research Applications

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The specific compound “3-bromo-2-chloro-4-methylquinoline” could potentially be used in the development of new drugs.

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, “3-bromo-2-chloro-4-methylquinoline” could be used in various synthetic processes.

Biological and Pharmaceutical Activities

Numerous natural products and synthetic derivatives incorporating a quinoline scaffold exhibit a broad range of biological and pharmaceutical activities . “3-bromo-2-chloro-4-methylquinoline” could potentially share these properties.

Industrial Applications

Quinoline is an essential heterocyclic compound with potential for industrial applications . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in various industrial processes.

Material Science

Quinoline compounds can be used in the field of material science . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in the development of new materials.

Chromatography

Quinoline compounds can be used in chromatography . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in chromatographic processes.

Safety and Hazards

This compound is considered hazardous. It is classified as Acute Tox. 3 Oral - Eye Dam. 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Quinoline and its derivatives have shown substantial biological activities and there are different techniques for their synthesis . Therefore, future research could focus on developing new synthesis methods and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-4-methylquinoline involves the bromination and chlorination of 2-methylquinoline followed by methylation of the resulting 3-bromo-2-chloroquinoline.", "Starting Materials": [ "2-methylquinoline", "bromine", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Bromination of 2-methylquinoline with bromine in the presence of hydrochloric acid to yield 3-bromo-2-methylquinoline.", "Step 2: Chlorination of 3-bromo-2-methylquinoline with hydrochloric acid and sodium hydroxide to yield 3-bromo-2-chloro-4-methylquinoline.", "Step 3: Methylation of 3-bromo-2-chloroquinoline with methyl iodide in the presence of a base to yield 3-bromo-2-chloro-4-methylquinoline." ] }

CAS RN

1134335-05-9

Product Name

3-bromo-2-chloro-4-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.